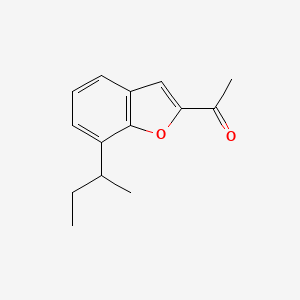![molecular formula C14H11N7 B8273546 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8273546.png)
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a heterocyclic compound that features both imidazole and pyrazolopyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrazolopyrimidine core. The reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate cyclization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities
Wirkmechanismus
The mechanism of action of 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazole and pyrazolopyrimidine derivatives, such as:
- 1H-Imidazole-4-carboxamide
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(1H-Imidazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Compared to these compounds, 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H11N7 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
1-[3-(1H-imidazol-5-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H11N7/c15-13-11-5-20-21(14(11)19-8-18-13)10-3-1-2-9(4-10)12-6-16-7-17-12/h1-8H,(H,16,17)(H2,15,18,19) |
InChI-Schlüssel |
QDGQUWYDGWFMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)N)C4=CN=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8273532.png)


![2-(Chloromethyl)-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8273542.png)


